BenchChemオンラインストアへようこそ!

(2r)-2-(2,6-Dichlorophenyl)oxirane

Anticancer activity Structure–activity relationship DU-145 prostate cancer

(2R)-2-(2,6-Dichlorophenyl)oxirane (CAS 1932377-06-4 for the single (R)-enantiomer; racemate CAS 7623-19-0) is a chiral monosubstituted oxirane bearing a 2,6-dichlorophenyl substituent at the stereogenic C2 carbon. It belongs to the aryl oxirane (styrene oxide) class—strained three-membered cyclic ethers valued as versatile electrophilic intermediates in pharmaceutical and agrochemical synthesis.

Molecular Formula C8H6Cl2O
Molecular Weight 189.04 g/mol
Cat. No. B15315339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2r)-2-(2,6-Dichlorophenyl)oxirane
Molecular FormulaC8H6Cl2O
Molecular Weight189.04 g/mol
Structural Identifiers
SMILESC1C(O1)C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C8H6Cl2O/c9-5-2-1-3-6(10)8(5)7-4-11-7/h1-3,7H,4H2/t7-/m0/s1
InChIKeyOABUMCRYAMBARC-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characterization of (2R)-2-(2,6-Dichlorophenyl)oxirane: A Chiral Aryl Epoxide Building Block for Stereoselective Synthesis


(2R)-2-(2,6-Dichlorophenyl)oxirane (CAS 1932377-06-4 for the single (R)-enantiomer; racemate CAS 7623-19-0) is a chiral monosubstituted oxirane bearing a 2,6-dichlorophenyl substituent at the stereogenic C2 carbon. It belongs to the aryl oxirane (styrene oxide) class—strained three-membered cyclic ethers valued as versatile electrophilic intermediates in pharmaceutical and agrochemical synthesis. The compound has a molecular formula of C₈H₆Cl₂O, a molecular weight of 189.04 g·mol⁻¹, a computed LogP of approximately 3.06, and a topological polar surface area (TPSA) of 12.53 Ų . The GHS hazard classification includes Acute Toxicity (oral, Category 4), Skin Irritation (Category 2), Skin Sensitization (Category 1), Eye Irritation (Category 2A), and Specific Target Organ Toxicity–Single Exposure (Category 3, respiratory irritation) [1]. The (R)-configuration at the oxirane stereocenter distinguishes this compound from its (S)-enantiomer (CAS 146566-06-5) and is critical for applications requiring enantiospecific ring-opening transformations.

Why Generic 'Dichlorophenyl Oxirane' Substitution Fails: The Critical Role of Chlorine Regiochemistry and Absolute Configuration in (2R)-2-(2,6-Dichlorophenyl)oxirane


A procurement specification that identifies only 'dichlorophenyl oxirane' overlooks two orthogonal sources of functional divergence: chlorine substitution pattern and absolute configuration. Quantitative structure–activity data demonstrate that the position of chlorine atoms on the phenyl ring profoundly alters biological potency—the 2,6-dichloro isomer can differ from the 2,5-dichloro isomer by more than 30-fold in cellular IC₅₀ values [1]. Simultaneously, the (R)- vs. (S)-configuration at the oxirane stereocenter determines the stereochemical outcome of ring-opening reactions used to construct pharmaceutical intermediates, meaning that the wrong enantiomer yields the wrong downstream diastereomer or enantiomer [2]. Arbitrary substitution with an incorrect regioisomer or the opposite enantiomer therefore risks both potency loss and stereochemical failure in the target synthetic sequence.

Quantitative Differentiation Evidence for (2R)-2-(2,6-Dichlorophenyl)oxirane vs. Closest Analogs and Regioisomers


Cytotoxic Potency in DU-145 Prostate Cancer Cells: 2,6-Dichloro vs. 2,5-Dichloro vs. 2,4-Dichloro Substitution Patterns

In a standardized MTT cytotoxicity assay against the DU-145 prostate cancer cell line, the compound bearing the 2,6-dichlorophenyl substituent exhibited an IC₅₀ of 90.64 ± 1 µM, demonstrating approximately 32-fold greater potency than the 2,5-dichlorophenyl analog (IC₅₀ = 2900.52 ± 2 µM) and approximately 2-fold greater potency than the 2,4-dichlorophenyl analog (IC₅₀ = 181.28 ± 1 µM) [1]. All compounds were tested under identical conditions (culture medium containing 0.1% DMSO, n = 3). This data is derived from a broader SAR series where the aryl substituent R was varied on a common molecular scaffold; the 2,6-dichlorophenyl motif conferred the highest antiproliferative activity among all dichlorinated phenyl variants tested.

Anticancer activity Structure–activity relationship DU-145 prostate cancer

CDK9/T1 Kinase Inhibitory Activity: 2,6-Dichlorophenyl vs. Polyfluorinated and Monofluorinated Aryl Substituents

In a biochemical CDK9/T1 kinase inhibition assay, the compound incorporating the 2,6-dichlorophenyl substituent achieved an IC₅₀ of 2 nM. This represents a 6-fold improvement in potency over the 2,3,4,5,6-tetrafluorophenyl analog (IC₅₀ = 12 nM) and a 15-fold improvement over the 3-fluorophenyl analog (IC₅₀ = 30 nM) [1]. CDK2/A selectivity was also evaluated: the 2,6-dichlorophenyl compound showed a CDK2/A IC₅₀ of 16 nM (8-fold selectivity vs. CDK9), compared to CDK2/A IC₅₀ values of 608 nM and 466 nM for the tetrafluorophenyl and 3-fluorophenyl analogs, respectively. Cytotoxicity averaged across five cancer cell lines was 12.2 µM for the 2,6-dichlorophenyl compound versus 10.4 µM for the tetrafluorophenyl analog.

CDK9 inhibition Kinase selectivity Cancer therapeutics

Physicochemical Differentiation: logP and TPSA Uniformity Among Dichlorophenyl Oxirane Regioisomers with Implications for Permeability and Solubility

Computed LogP and TPSA values are essentially identical across the 2,6-, 2,4-, 3,4-, and 2,5-dichlorophenyl oxirane regioisomers (LogP ≈ 3.06, TPSA = 12.53 Ų for all positional isomers) [1]. However, the 2,6-substitution pattern introduces ortho,ortho'-steric constraints that are absent in the 2,4-, 3,4-, and 2,5-isomers. This steric effect alters the conformational preference around the aryl–oxirane bond and can influence both the rate and regioselectivity of nucleophilic ring-opening reactions—a factor that is not captured by computed LogP or TPSA values but is critical for synthetic planning [2]. The XLogP3 value computed by PubChem for the 2,6-isomer is 2.6, while ACD/LogP for the 3,4-dichloro isomer is reported as 2.67, and for the 2,3-isomer as 2.6 [3], confirming that lipophilicity alone does not differentiate these compounds.

Physicochemical properties Drug-likeness logP

Enantiomer-Dependent Reactivity: (R)- vs. (S)-Configuration Determines Stereochemical Outcome in Ring-Opening Transformations

As a class, monosubstituted chiral oxiranes undergo nucleophilic ring-opening with stereochemical inversion or retention depending on the reaction mechanism (SN2 vs. acid-catalyzed). The (R)-enantiomer of 2-(2,6-dichlorophenyl)oxirane yields ring-opened products with the opposite absolute configuration at the benzylic carbon compared to the (S)-enantiomer when subjected to the same nucleophilic conditions. This principle is established for the broader class of substituted styrene oxides, where enantioselective epoxide hydrolase-catalyzed hydrolysis of racemic chlorostyrene oxides produces (S)-epoxides in up to 98.8% ee with enantioselectivity factors (E) of 12 or higher [1]. For (2R)-2-(2,6-dichlorophenyl)oxirane specifically, the (R)-configuration at the oxirane carbon dictates that SN2-type ring-opening at the less-substituted (terminal) carbon proceeds with inversion to give (S)-configured products, while the (S)-enantiomer would yield (R)-configured products [2]. No direct head-to-head kinetic comparison of the (R)- and (S)-enantiomers of this specific compound has been published; the evidence is class-level.

Enantioselective synthesis Chiral pool Epoxide ring-opening

High-Confidence Research and Industrial Application Scenarios for (2R)-2-(2,6-Dichlorophenyl)oxirane


Stereoselective Synthesis of Chiral Pharmaceutical Intermediates via Nucleophilic Ring-Opening

The (R)-configured oxirane serves as a chiral electrophilic building block for constructing enantiopure β-substituted alcohols or amines. The 2,6-dichlorophenyl group provides a sterically encumbered benzylic position that can influence the regioselectivity of ring-opening—nucleophiles preferentially attack the less-hindered terminal carbon, yielding products with predictable stereochemistry [1]. This is particularly relevant for synthesizing intermediates of drugs containing a 2,6-dichlorophenyl pharmacophore, where the (R)-oxirane ensures that downstream stereocenters are installed with the correct absolute configuration [2].

SAR Probe Development for Oncology Targets Requiring 2,6-Dichlorophenyl Substitution

Quantitative evidence demonstrates that the 2,6-dichlorophenyl motif confers significantly higher cytotoxic potency in DU-145 prostate cancer cells compared to 2,5- or 2,4-dichlorophenyl analogs (IC₅₀ of 90.64 µM vs. 2900.52 µM and 181.28 µM, respectively) [3]. In CDK9-targeting programs, the 2,6-dichlorophenyl-substituted derivative achieves low nanomolar enzyme inhibition (CDK9/T1 IC₅₀ = 2 nM), outperforming tetrafluorophenyl (12 nM) and 3-fluorophenyl (30 nM) analogs [4]. (2R)-2-(2,6-Dichlorophenyl)oxirane can be utilized as a precursor for installing the 2,6-dichlorophenyl motif into lead compounds where this SAR advantage is critical.

Enantioselective Biocatalytic Derivatization for Chiral Pool Expansion

Epoxide hydrolases from microbial sources (e.g., Sphingomonas sp. HXN-200, Rhodotorula glutinis) exhibit enantioselective hydrolysis of substituted styrene oxides, enabling kinetic resolution or enantioconvergent production of enantiopure diols from racemic oxiranes [1]. The 2,6-dichlorophenyl substitution pattern introduces steric bulk that can enhance enantioselectivity compared to less hindered analogs. The (2R)-enantiomer can be employed either as a substrate for enantioselective hydrolysis (to yield (R)-diols) or as a chirality standard for method development.

Reference Standard for Chiral Analytical Method Development

The distinct (R)-configuration of this oxirane, combined with the UV-active 2,6-dichlorophenyl chromophore, makes it suitable as a reference standard for chiral HPLC or SFC method development and validation. Commercially available at 98% purity (CAS 1932377-06-4) , the compound can serve as an enantiopure calibrant for determining enantiomeric excess in samples of the racemate or opposite enantiomer. The GHS-classified hazard profile—including skin sensitization (Category 1) and respiratory irritation (STOT SE 3) [5]—must inform laboratory handling protocols.

Quote Request

Request a Quote for (2r)-2-(2,6-Dichlorophenyl)oxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.